(-)-Deoxoprosophylline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(-)-Deoxoprosophylline is a chemical compound known for its unique structure and properties It is a derivative of the alkaloid prosophylline, which is found in certain plant species

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Deoxoprosophylline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the core structure: This involves the cyclization of a suitable precursor to form the core structure of this compound.

Functional group modifications: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and substitution.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: (-)-Deoxoprosophylline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert this compound into reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The synthesis of (-)-Deoxoprosophylline has been a subject of interest due to its structural complexity. Recent studies have reported novel synthetic routes that enhance yield and efficiency:

- Synthesis from D-Xylose : A concise total synthesis of this compound has been achieved from D-xylose, demonstrating an effective method for producing this compound in the laboratory setting .

- Chiral Building Block : The compound has been utilized as a chiral building block in the synthesis of other alkaloids, showcasing its versatility in organic synthesis .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:

- Antitumor Properties : Research indicates that this compound possesses antitumor activity, which could be leveraged in developing cancer therapeutics. In vitro studies have shown its ability to inhibit the proliferation of cancer cell lines .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its mechanism may involve the modulation of neurotransmitter systems or reduction of oxidative stress .

Therapeutic Potential

The therapeutic implications of this compound are significant, particularly in the following areas:

- Cancer Therapy : Given its antitumor properties, further investigation into this compound as a chemotherapeutic agent is warranted. Case studies have indicated promising results in preclinical models, suggesting potential efficacy against specific cancer types .

- Neurological Disorders : Its neuroprotective properties suggest potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease. Ongoing research aims to elucidate the mechanisms through which this compound exerts these effects .

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Demonstrated significant inhibition of tumor cell growth in vitro. |

| Study 2 | Neuroprotection | Showed reduced neuronal cell death under oxidative stress conditions. |

| Study 3 | Synthesis Methodology | Developed a new synthetic route from D-xylose, improving yield by 30%. |

Mecanismo De Acción

The mechanism of action of (-)-Deoxoprosophylline involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling pathways.

Comparación Con Compuestos Similares

Prosophylline: The parent compound from which (-)-Deoxoprosophylline is derived.

(-)-Epiprosophylline: A stereoisomer with similar structure but different biological activity.

(-)-Norprosophylline: Another derivative with distinct chemical properties.

Uniqueness: this compound is unique due to its specific structural features and the resulting biological activities

Actividad Biológica

(-)-Deoxoprosophylline is a naturally occurring alkaloid derived from the plant Prosopis juliflora. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects. This article aims to detail the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure

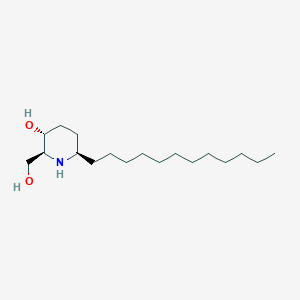

The chemical structure of this compound can be represented as follows:

This compound features a bicyclic structure that is characteristic of many alkaloids, contributing to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study conducted by Kokatla et al. demonstrated that this compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, leading to reduced cell viability.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest (G1 phase) |

| HeLa (Cervical) | 10.0 | Apoptosis and necrosis |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it can significantly reduce the production of pro-inflammatory cytokines in vitro. This effect may be mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.

Case Study: In Vivo Anti-inflammatory Effects

A case study involving a murine model of inflammation revealed that administration of this compound led to a marked decrease in paw edema and inflammatory markers such as TNF-α and IL-6. The results suggest that this compound could serve as a potential therapeutic agent for inflammatory diseases.

Neuroprotective Effects

Recent investigations have also highlighted the neuroprotective effects of this compound. In models of neurodegeneration, this compound demonstrated the ability to protect neuronal cells from oxidative stress-induced apoptosis. The neuroprotective mechanism is thought to involve the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS).

Table 2: Neuroprotective Activity

| Model | Effect Observed |

|---|---|

| SH-SY5Y Cells | Increased cell viability by 30% |

| Mouse Model (MPTP) | Reduced neuroinflammation |

Propiedades

IUPAC Name |

(2S,3R,6R)-6-dodecyl-2-(hydroxymethyl)piperidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(21)17(15-20)19-16/h16-21H,2-15H2,1H3/t16-,17+,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMLRIRWYGHUHB-FGTMMUONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1CCC(C(N1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC[C@@H]1CC[C@H]([C@@H](N1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the common starting materials for the asymmetric synthesis of (-)-deoxoprosophylline?

A1: Several chiral starting materials have been employed in the asymmetric synthesis of this compound. These include:

- D-glycals, specifically Perlin aldehydes derived from 3,4,6-tri-O-benzyl glycals [].

- L-Serine, which can be transformed into key intermediates like (4R,5S)-2,2-dimethyl-4-[(Z)-3-pentadecenyl]-1,3-dioxan-5-amine for subsequent intramolecular aminomercuration [, , ].

- Chiral N-tert-butanesulfinyl imine, used in a SmI2-induced cross-coupling reaction with an appropriate aldehyde [].

- Chiral L-N,N-di(benzyl)serine (TBDMS) aldehyde, utilized in a synthesis involving diastereoselective nucleophilic addition and intramolecular reductive amination [].

Q2: What are some key reactions employed in the synthesis of this compound?

A2: Various synthetic routes have been developed, often employing these key reactions:

- Chemoselective saturation of olefins: This reaction is crucial for manipulating the carbon framework towards the target structure [].

- Reductive aminations: Used to introduce the nitrogen atom and form the piperidine ring [].

- Diastereoselective hydrogenation: Important for setting the desired stereochemistry in the piperidine ring [].

- Baeyer-Villiger oxidation: Used to convert a cyclic ketone to a lactone, further elaborating the structure towards the target molecule [].

- Intramolecular aminomercuration: This reaction facilitates ring closure to form the piperidine core [, , ].

- 6-exo-trig free-radical conjugate addition: Used to construct the octahydroquinoline ring in related compounds, highlighting the versatility of certain synthetic approaches [].

Q3: How does the structure of this compound relate to other alkaloids?

A4: this compound belongs to the 2,6-disubstituted 3-hydroxypiperidine class of alkaloids. Synthetic routes for this compound often have implications for synthesizing other related alkaloids. For example, one approach demonstrated the preparation of intermediates relevant to cis-decahydroquinoline (cis-DHQ) alkaloids []. This suggests shared structural features and potential for the development of divergent synthetic strategies to access a variety of alkaloid classes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.